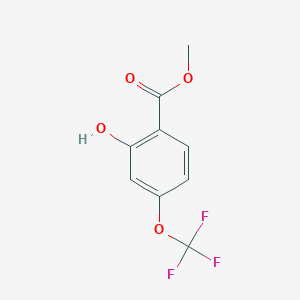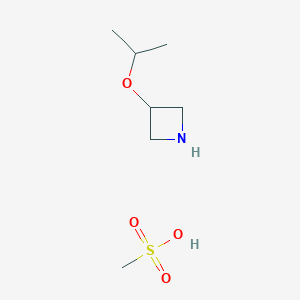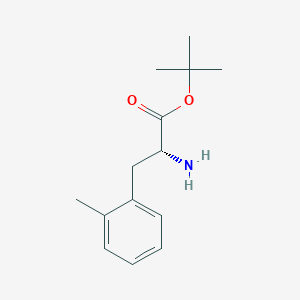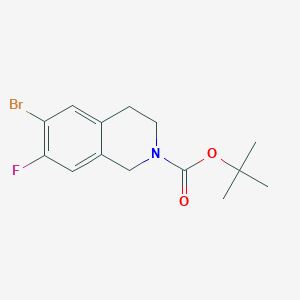![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)cyclobutylmethanol, also known as TMSCM, is an organic compound with a molecular formula of C6H15OSi. It is a colorless, flammable liquid with a pungent odor. It is synthesized by the reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This compound is used in a variety of industrial and scientific applications, including the synthesis of pharmaceuticals, cosmetics, and other organic compounds.
Aplicaciones Científicas De Investigación
[1-(trimethylsilyl)cyclobutyl]methanol is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of drugs, and the development of new pharmaceuticals. It is also used as a reagent in the synthesis of polymers, and as a solvent in the extraction of natural products. In addition, it is used as a catalyst in the synthesis of polymers and other organic compounds.
Mecanismo De Acción
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is not fully understood, however, it is believed to act as a proton acceptor, with the trimethylsilyl group acting as a Lewis base. This allows it to react with a variety of other molecules, including alcohols, amines, and other organic molecules. It is also believed to be involved in the formation of covalent bonds between molecules, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to have a mild sedative effect, as well as a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and to increase the production of nitric oxide, which is an important signaling molecule in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [1-(trimethylsilyl)cyclobutyl]methanol in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive, and is easily synthesized from readily available starting materials. However, it does have some limitations. It is not very soluble in water, and it can react with other molecules in the presence of oxygen, leading to the formation of unwanted byproducts.
Direcciones Futuras
There are a number of potential future directions for the use of [1-(trimethylsilyl)cyclobutyl]methanol. One potential application is in the development of new pharmaceuticals, as it has already been used in the synthesis of a variety of drugs. It could also be used in the development of new polymers, or as a catalyst in the synthesis of organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs, or in the extraction of natural products. Finally, it could be used in the development of new methods for the synthesis of organic compounds, or as a reagent in the synthesis of polymers.
Métodos De Síntesis
[1-(trimethylsilyl)cyclobutyl]methanol is synthesized by a reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the alcohol is deprotonated, and then the trimethylsilyl chloride reacts with the resulting anion to form the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The yield of this reaction is typically high, with yields of up to 99% being reported.
Propiedades
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B6602499.png)




![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)


![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)